![molecular formula C5H9Cl2NO2 B2438604 (2S)-2-Amino-4-chloropent-4-enoic acid hydrochloride CAS No. 2059914-75-7](/img/structure/B2438604.png)
(2S)-2-Amino-4-chloropent-4-enoic acid hydrochloride
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Overview
Description
“(2S)-2-Amino-4-chloropent-4-enoic acid hydrochloride” is a complex organic compound. The “2S” denotes the stereochemistry of the molecule, indicating that it is the “S” (from the Latin “sinister,” meaning left) enantiomer of the 2-amino-4-chloropent-4-enoic acid molecule . The “hydrochloride” indicates that this compound forms a salt with hydrochloric acid .
Molecular Structure Analysis
The molecular structure of “(2S)-2-Amino-4-chloropent-4-enoic acid hydrochloride” would likely involve a pentane backbone with a chlorine atom and an amino group attached to the 4th carbon atom, and a carboxylic acid group attached to the 2nd carbon atom .
Scientific Research Applications
Synthesis and Structural Analysis
Epoxy Amino Acids Synthesis : Derivatives of 2-amino-4-pentenoic acid were resolved using Subtilisin or acylase, leading to the formation of 4-hydroxyproline derivatives via intramolecular cyclisation. This process involves epoxidation and amino group attacks on side-chain epoxides, yielding compounds with five-membered rings (Krishnamurthy et al., 2014).
Crystal Structure Analysis : The crystal structure of 2-[(4-Chlorobenzoyl)amino]-3-(4-formylphenyl)prop-2-enoic acid was analyzed, revealing insights into its molecular arrangement and intermolecular hydrogen bonding patterns (Kumar et al., 2017).
Infrared Spectroscopy : Infrared spectra of 2-amino-4-pentenoic acid and its metal complexes were measured, providing insights into the bonding and structural features of these compounds (Moreno et al., 1960).
Biological and Chemical Applications
Inhibitor Synthesis : L-2-Amino-4-methoxy-cis-but-3-enoic acid, a structural analogue of 2-amino-4-pentenoic acid, was synthesized as a potent inhibitor of ATP: L-methionine adenosyltransferase isozymes, demonstrating the compound's potential in enzyme inhibition studies (Sufrin et al., 1982).
Enzymatic Synthesis Inhibition : The synthesis of 2-amino-4-methylhex-4-enoic acid in Aesculus californica was studied, with isoleucine identified as an effective precursor. This research provides insights into amino acid biosynthesis pathways (Fowden & Mazelis, 1971).
Photodecomposition Study : Studies on the ultraviolet irradiation of chlorobenzoic acids, related to 2-amino-4-pentenoic acid, showed the transformation of these compounds, indicating their potential in photodecomposition applications (Crosby & Leitis, 1969).
Heterocyclic Compound Synthesis : Research on synthesizing novel heterocyclic compounds from 4-(4-Bromophenyl)-4-oxobut-2-enoic acid, a structurally related compound, demonstrates potential antibacterial activities and applications in medicinal chemistry (El-Hashash et al., 2015).
Mechanism of Action
Future Directions
The future directions for research on “(2S)-2-Amino-4-chloropent-4-enoic acid hydrochloride” would depend on its potential applications. For example, if it has potential uses in medicine or industry, future research could focus on optimizing its synthesis, understanding its mechanism of action, and assessing its safety .
properties
IUPAC Name |
(2S)-2-amino-4-chloropent-4-enoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClNO2.ClH/c1-3(6)2-4(7)5(8)9;/h4H,1-2,7H2,(H,8,9);1H/t4-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDSIMSWEQNFYAF-WCCKRBBISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC(C(=O)O)N)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C(C[C@@H](C(=O)O)N)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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